5-(Morpholin-4-yl)pyridine-3-carboxylicacidhydrochloride
CAS No.: 2792186-27-5
Cat. No.: VC18237074
Molecular Formula: C10H13ClN2O3
Molecular Weight: 244.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2792186-27-5 |
|---|---|
| Molecular Formula | C10H13ClN2O3 |
| Molecular Weight | 244.67 g/mol |
| IUPAC Name | 5-morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H12N2O3.ClH/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12;/h5-7H,1-4H2,(H,13,14);1H |
| Standard InChI Key | DXLKOJVGZCJMCT-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=CN=CC(=C2)C(=O)O.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a pyridine core substituted at the 3-position with a carboxylic acid group and at the 5-position with a morpholine ring. The hydrochloride salt forms via protonation of the morpholine nitrogen, yielding the molecular formula C₁₀H₁₃ClN₂O₃ and a molecular weight of 244.67 g/mol . Key structural features include:
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Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.
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Morpholine substituent: A saturated six-membered ring containing one oxygen and one nitrogen atom, attached at the pyridine’s 5-position.
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Carboxylic acid group: At the pyridine’s 3-position, contributing to hydrogen-bonding capacity .
Spectroscopic Identification
Synthesis and Manufacturing
Key Synthetic Routes
The compound is typically synthesized through multi-step reactions involving pyridine functionalization and salt formation:
Route 1: Direct Amination and Acidification
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Pyridine Amination: Reacting 5-bromopyridine-3-carboxylic acid with morpholine under palladium catalysis to introduce the morpholine group .
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Hydrochloride Formation: Treating the free base with hydrochloric acid in methanol .
Reaction Scheme:
Route 2: Cyclocondensation
A patent-described method involves cyclizing intermediates with morpholine in methyl tert-butyl ether (MTBE), followed by HCl treatment .
Optimization and Yields
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 244.67 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Soluble in polar solvents (e.g., DMSO, methanol) | |
| pKa (Carboxylic acid) | ~4.2 (estimated) | |
| LogP | 1.2 (predicted) |
Stability: Hygroscopic; stored at 2–8°C under inert atmosphere .
Biological Activity and Applications
Drug Intermediate
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Apixaban Synthesis: Serves as a precursor in anticoagulant drugs, facilitating pyrazole ring formation .
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Kinase Inhibitors: The morpholine moiety enhances binding to ATP pockets in kinases .
Comparative Analysis with Isomers
| Isomer | CAS Number | Key Difference |
|---|---|---|
| 2-Morpholin-4-ylpyridine-3-carboxylic acid HCl | 59025-45-5 | Morpholine at pyridine’s 2-position |
| 4-Morpholin-4-ylpyridine-3-carboxylic acid HCl | 2408965-78-4 | Morpholine at pyridine’s 4-position |
Activity Notes: Positional isomerism significantly affects biological target engagement. The 5-substituted variant shows superior kinase inhibition compared to 2- and 4-isomers .
Future Directions
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Structure-Activity Relationships (SAR): Systematic studies to optimize anticancer potency.
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Formulation Development: Nanoencapsulation to improve bioavailability.
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